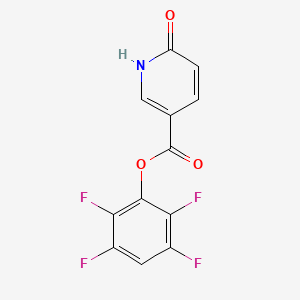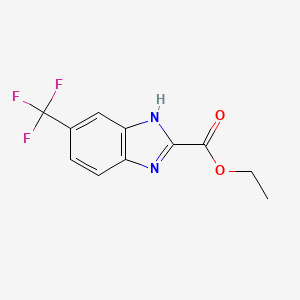
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the chemical and biological properties of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzimidazole: Similar in structure but lacks the ethyl ester group.
Trifluoromethylbenzimidazole-2-carboxylic acid: Similar but without the ethyl ester group.
Ethyl benzimidazole-2-carboxylate: Similar but lacks the trifluoromethyl group.
Uniqueness
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
944898-25-3 |
|---|---|
Formule moléculaire |
C11H9F3N2O2 |
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
ethyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-7-4-3-6(11(12,13)14)5-8(7)16-9/h3-5H,2H2,1H3,(H,15,16) |
Clé InChI |
ZECWNQFHVWKQMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

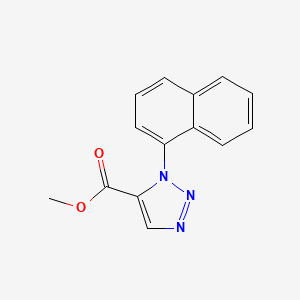

![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
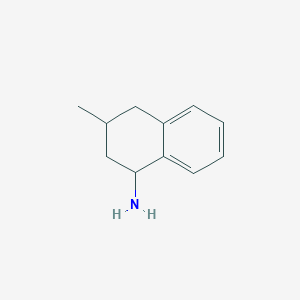
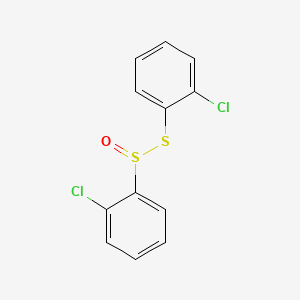
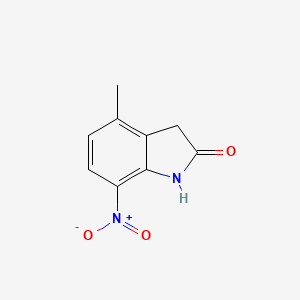
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)


